N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide
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Overview
Description
N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of benzyl, tert-butyl, and dimethylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2,6-dimethylphenyl isocyanate with cyclohexylamine under controlled conditions.
Introduction of the Benzyl Group: The intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group.
Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, solvents such as ethanol or acetone.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}amine
- N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}methanol
- N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}ethylamine
Uniqueness
N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C33H40N2O2 |
---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
N-benzyl-N-[4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C33H40N2O2/c1-24-13-12-14-25(2)29(24)34-31(37)33(21-19-28(20-22-33)32(3,4)5)35(23-26-15-8-6-9-16-26)30(36)27-17-10-7-11-18-27/h6-18,28H,19-23H2,1-5H3,(H,34,37) |
InChI Key |
ZKNCONSBIRSNCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCC(CC2)C(C)(C)C)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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